molecular formula C17H22N2O2S B2916552 N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide CAS No. 2034239-84-2

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2916552
CAS No.: 2034239-84-2
M. Wt: 318.44
InChI Key: XNFRZDKGMJUIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3-thiazole core substituted with a cyclohexyl group at the 4-position and a methyl-linked 2,5-dimethylfuran-3-carboxamide moiety. Its structure combines lipophilic (cyclohexyl) and aromatic (furan) components, making it a candidate for pharmacological studies.

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-11-8-14(12(2)21-11)17(20)18-9-16-19-15(10-22-16)13-6-4-3-5-7-13/h8,10,13H,3-7,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFRZDKGMJUIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NC(=CS2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the furan ring and the carboxamide group. One common method involves the reaction of 4-cyclohexyl-2-aminothiazole with 2,5-dimethylfuran-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The furan ring can enhance the compound’s binding affinity and stability. The carboxamide group can form hydrogen bonds with target molecules, further enhancing its biological activity .

Comparison with Similar Compounds

Key Observations :

  • Cyclohexyl vs. Benzyl : The cyclohexyl group introduces greater steric bulk and lipophilicity compared to benzyl substituents. This may enhance membrane permeability but reduce aqueous solubility, impacting bioavailability.
  • The cyclohexyl group, being aliphatic, lacks such electronic contributions.
  • Synthetic Yield : Benzyl-substituted analogs (7a–g) show high yields (up to 93%), suggesting efficient synthesis protocols . Data for the cyclohexyl variant are unavailable but may follow similar pathways.
2.2 Comparison with Heterocyclic Systems
  • 1,3,4-Thiadiazole Derivatives: Unlike thiazoles, thiadiazoles contain two nitrogen atoms in the ring, altering electronic properties and hydrogen-bonding capacity.
  • Complex Thiazole-Containing Pharmaceuticals : Compounds like thiazol-5-ylmethyl carbamates () demonstrate the therapeutic relevance of thiazoles. However, their structural complexity (e.g., peptide-like backbones) limits direct comparison with simpler carboxamides like the target compound .

Biological Activity

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain thiazole-integrated compounds demonstrated IC50 values lower than those of standard chemotherapeutics, suggesting strong antitumor potential .

Table 1: Antitumor Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µg/mL)Reference
Compound AA-4311.61
Compound BHT291.98
This compoundMCF-7TBDTBD

Anticonvulsant Activity

Thiazole derivatives have also been studied for their anticonvulsant properties. Certain compounds have shown effectiveness in reducing seizure activity in animal models. The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance anticonvulsant efficacy .

Antitubercular Activity

In the context of infectious diseases, thiazole derivatives have been explored for their antitubercular activity. Compounds similar to this compound have demonstrated significant inhibitory effects against Mycobacterium tuberculosis strains, including multidrug-resistant variants .

Table 2: Antitubercular Activity of Thiazole Derivatives

Compound NameMIC (µg/mL)Reference
Compound X0.125
Compound Y0.06
This compoundTBDTBD

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Thiazole derivatives often inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Receptor Activity : Some compounds may act as agonists or antagonists at various receptors, influencing cellular signaling pathways.
  • Disruption of Cellular Processes : The compound may interfere with DNA synthesis or repair mechanisms in cancer cells.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in vitro against several cancer cell lines. Results indicated a promising cytotoxic profile with an IC50 value yet to be determined.

Study 2: Anticonvulsant Effects

Another investigation focused on the anticonvulsant effects of thiazole derivatives similar to the compound . The findings suggested that modifications to the thiazole structure could lead to enhanced anticonvulsant activity compared to existing treatments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.